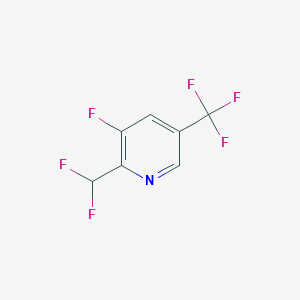
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields of research due to its unique chemical properties. The incorporation of fluorine atoms into the pyridine ring enhances the compound’s lipophilicity, metabolic stability, and bioavailability, making it a valuable candidate in medicinal and agricultural chemistry .
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine typically involves the introduction of difluoromethyl and trifluoromethyl groups into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using radical processes. This approach is highly efficient and economical, allowing for the preparation of various difluoromethylated pyridines under mild conditions . Additionally, metal-catalyzed cross-coupling reactions have been employed to introduce these fluorinated groups into the pyridine ring .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used as a reactant in coupling reactions, such as the formation of aminopyridines through amination reactions.
Common reagents used in these reactions include palladium catalysts, ammonium acetate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine exerts its effects involves the interaction of its fluorinated groups with biological targets. The difluoromethyl group, in particular, can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . This interaction can modulate the biological and physiological activity of the compound, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Difluoromethylpyridine: Similar in structure but lacks the trifluoromethyl group, which may result in different biological activities.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a boronic acid group instead of the difluoromethyl group, leading to different reactivity and applications.
Difluoromethyl 2-Pyridyl Sulfone: Used in the synthesis of various organofluorine compounds and has different mechanistic properties.
The uniqueness of this compound lies in its combination of difluoromethyl and trifluoromethyl groups, which provide distinct chemical and biological properties that are valuable in multiple research and industrial applications.
Eigenschaften
Molekularformel |
C7H3F6N |
|---|---|
Molekulargewicht |
215.10 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H |
InChI-Schlüssel |
OHKHDIMMDZCJSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1F)C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















